Tenacissoside G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C42H64O14 |

|---|---|

Poids moléculaire |

792.9 g/mol |

Nom IUPAC |

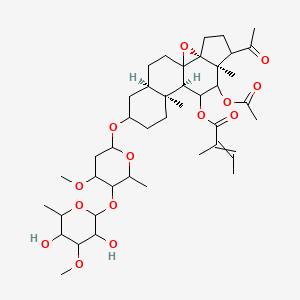

[(3R,7S,10R,11S,16R)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylbut-2-enoate |

InChI |

InChI=1S/C42H64O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h11,22-23,25-36,38,45-46H,12-19H2,1-10H3/t22?,23?,25-,26?,27?,28?,29?,30?,31?,32?,33?,34?,35+,36?,38?,39+,40+,41?,42-/m1/s1 |

Clé InChI |

OHDJGUWKOIBIKY-BHLAFUDJSA-N |

SMILES isomérique |

CC=C(C)C(=O)OC1[C@H]2[C@]3(CCC(C[C@H]3CCC24[C@@]5(O4)CCC([C@]5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C |

SMILES canonique |

CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C |

Origine du produit |

United States |

Foundational & Exploratory

The Molecular Mechanisms of Tenacissoside G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G, a C21 steroidal glycoside isolated from the traditional medicinal plant Marsdenia tenacissima, has emerged as a promising bioactive compound with significant therapeutic potential. Extensive research has elucidated its multifaceted mechanism of action, primarily focusing on its potent anti-inflammatory and anticancer properties. In the context of osteoarthritis, this compound mitigates cartilage degradation by modulating the NF-κB signaling pathway. In oncology, it demonstrates a synergistic effect with conventional chemotherapy agents like 5-fluorouracil (B62378) by inducing p53-mediated apoptosis and cell cycle arrest in colorectal cancer cells. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Anti-Inflammatory Mechanism of Action in Osteoarthritis

This compound exerts a significant chondroprotective effect in osteoarthritis (OA) by targeting the pro-inflammatory NF-κB signaling cascade. In OA, the inflammatory cytokine Interleukin-1β (IL-1β) plays a pivotal role in initiating a signaling cascade that leads to the degradation of the extracellular matrix (ECM) of cartilage. This compound intervenes in this process by inhibiting the activation of the NF-κB pathway.[1]

The mechanism involves the suppression of the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This action prevents the nuclear translocation of the p65 subunit of NF-κB.[1] By inhibiting the nuclear translocation of p65, this compound effectively downregulates the expression of several key pro-inflammatory and catabolic genes implicated in OA pathogenesis.

This inhibitory action leads to a significant reduction in the production of inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] Furthermore, this compound downregulates the expression of matrix metalloproteinases (MMPs), specifically MMP-3 and MMP-13, which are crucial enzymes responsible for the degradation of collagen and other ECM components in cartilage.[1] Concurrently, it helps to preserve the integrity of the cartilage by maintaining the expression of Type II collagen.[1]

Signaling Pathway

Quantitative Data

| Parameter | Treatment | Concentration | Result | Reference |

| mRNA Expression | ||||

| iNOS | IL-1β + this compound | 10, 20, 40 μM | Dose-dependent decrease | [1] |

| TNF-α | IL-1β + this compound | 10, 20, 40 μM | Dose-dependent decrease | [1] |

| IL-6 | IL-1β + this compound | 10, 20, 40 μM | Dose-dependent decrease | [1] |

| MMP-3 | IL-1β + this compound | 10, 20, 40 μM | Dose-dependent decrease | [1] |

| MMP-13 | IL-1β + this compound | 10, 20, 40 μM | Dose-dependent decrease | [1] |

| Protein Expression | ||||

| p-p65/p65 ratio | IL-1β + this compound | 40 μM | Significant decrease | [1] |

| Collagen-II | IL-1β + this compound | 40 μM | Significant increase | [1] |

| MMP-13 | IL-1β + this compound | 40 μM | Significant decrease | [1] |

Experimental Protocols

1.3.1. IL-1β-Induced Chondrocyte Inflammation Model

-

Cell Culture: Primary mouse chondrocytes are isolated from the articular cartilage of neonatal mice and cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Inflammation Induction: Chondrocytes are pre-treated with various concentrations of this compound (e.g., 10, 20, 40 μM) for 2 hours.

-

Subsequently, the cells are stimulated with 10 ng/mL of recombinant mouse IL-1β for 24 hours to induce an inflammatory response.[2]

-

Control groups include untreated cells and cells treated with IL-1β alone.

1.3.2. Western Blot Analysis for NF-κB Pathway Proteins

-

Protein Extraction: Following treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-p65, p65, IκBα, and β-actin (as a loading control), diluted according to the manufacturer's instructions.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the protein expression levels.

Synergistic Anticancer Mechanism of Action in Colorectal Cancer

This compound exhibits a potent synergistic anticancer effect when combined with the chemotherapeutic drug 5-fluorouracil (5-FU) in human colorectal cancer (CRC) cells.[3] This synergy allows for a potential reduction in the required dose of 5-FU, thereby minimizing its associated side effects. The primary mechanism underlying this synergistic activity is the induction of p53-mediated apoptosis and cell cycle arrest.[3]

This compound, both alone and in combination with 5-FU, induces a dose-dependent inhibition of cell proliferation in various CRC cell lines.[3] The combination treatment leads to an enhanced induction of apoptosis, characterized by an increased activation of the caspase cascade.[3] Furthermore, the combination therapy significantly enhances DNA damage and promotes the phosphorylation of p53 at Serine 46, a key event in the activation of p53-dependent apoptotic pathways.[3] The activated p53 then transcriptionally upregulates pro-apoptotic genes, leading to programmed cell death.

In addition to inducing apoptosis, the combination of this compound and 5-FU also causes cell cycle arrest, further contributing to the inhibition of tumor cell proliferation.[3]

Signaling Pathway

Quantitative Data

| Parameter | Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Reference |

| Cell Viability | HCT116 | This compound | Not specified | < 1 (Synergistic) | [4] |

| HT-29 | This compound | Not specified | < 1 (Synergistic) | [4] | |

| SW480 | This compound | Not specified | < 1 (Synergistic) | [4] | |

| LoVo | Tenacissoside H | 40.24 (24h), 13.00 (48h), 5.73 (72h) | Not applicable | [5] | |

| Apoptosis Rate | LoVo | Tenacissoside H (25 µg/ml) | Not applicable | 31.77 ± 3.47% | [3] |

Experimental Protocols

2.3.1. Cell Viability Assay (CCK-8)

-

Cell Seeding: Human colorectal cancer cells (e.g., HCT116, HT-29) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.

-

Treatment: Cells are treated with various concentrations of this compound, 5-FU, or a combination of both for 24, 48, or 72 hours.

-

CCK-8 Addition: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 values and Combination Index (CI) are determined using software such as CompuSyn. A CI value < 1 indicates a synergistic effect.

2.3.2. Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Cell Treatment: CRC cells are treated with this compound, 5-FU, or their combination for the desired time.

-

Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C for cell cycle analysis. For apoptosis analysis, fresh, unfixed cells are used.

-

Staining:

-

Cell Cycle: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Apoptosis: Unfixed cells are stained with an Annexin V-FITC and PI apoptosis detection kit according to the manufacturer's protocol.

-

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer.

-

Data Analysis:

-

Cell Cycle: The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

-

Apoptosis: The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells is quantified.

-

Conclusion

This compound demonstrates a robust and well-defined mechanism of action in both anti-inflammatory and anticancer contexts. Its ability to inhibit the NF-κB pathway in osteoarthritis presents a promising strategy for cartilage protection and disease modification. In colorectal cancer, its synergistic effect with 5-fluorouracil through the induction of p53-mediated apoptosis highlights its potential to enhance the efficacy of existing chemotherapy regimens and reduce their toxicity. The detailed molecular pathways and experimental data presented in this guide provide a solid foundation for further preclinical and clinical investigations into the therapeutic applications of this compound. Future research should focus on optimizing dosing strategies, evaluating its efficacy in more complex in vivo models, and exploring its potential in other inflammatory and proliferative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synergistically potentiates inhibitory effects of 5-fluorouracil to human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenacissoside G: A Technical Guide on its Pharmacological Properties in Osteoarthritis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenacissoside G, a flavonoid isolated from the roots of Marsdenia tenacissima (Roxb), has emerged as a promising natural compound with significant therapeutic potential, particularly in the context of osteoarthritis (OA).[1] Current scientific evidence demonstrates its potent anti-inflammatory and chondroprotective effects. This document provides a comprehensive technical overview of the known pharmacological properties of this compound, detailing its mechanism of action, summarizing key quantitative findings, outlining experimental methodologies from pivotal studies, and visualizing its molecular pathway. The primary focus of this guide is its activity in alleviating osteoarthritis by modulating the NF-κB signaling pathway.[1]

Introduction

Osteoarthritis is a prevalent degenerative joint disease characterized by the progressive destruction of articular cartilage, leading to pain and loss of function.[1] The pathophysiology of OA involves a complex interplay of inflammatory and catabolic processes. This compound is a flavonoid compound derived from the dry roots of Marsdenia tenacissima, a plant used in traditional medicine.[1] Recent research has identified this compound as a bioactive molecule with notable anti-inflammatory properties, specifically highlighting its potential as a therapeutic agent for osteoarthritis.[1] This guide synthesizes the findings from in vitro and in vivo studies to serve as a technical resource for researchers exploring its drug development potential.

Pharmacological Profile: Anti-Osteoarthritis Activity

The primary pharmacological activity of this compound identified to date is the alleviation of osteoarthritis.[1] Its therapeutic effects are rooted in its ability to counteract the inflammatory and degradative processes that drive cartilage destruction in OA.

Mechanism of Action: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of this compound are mediated through the significant suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In the context of OA, pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) activate the NF-κB pathway in chondrocytes. This activation leads to the transcription of various downstream target genes responsible for inflammation and cartilage degradation, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and matrix metalloproteinases (MMPs).[1]

This compound intervenes in this cascade by inhibiting the activation of NF-κB.[1] Specifically, it has been shown to suppress the phosphorylation of the p65 subunit of NF-κB and inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] By preventing NF-κB's translocation to the nucleus, this compound effectively downregulates the expression of these catabolic and pro-inflammatory mediators.[1]

Caption: this compound inhibits IL-1β-induced NF-κB activation.

Summary of Pharmacological Effects

The chondroprotective and anti-inflammatory effects of this compound have been quantified in both in vitro and in vivo models of osteoarthritis.[1]

Table 1: Summary of In Vitro and In Vivo Effects of this compound

| Model System | Key Parameter Measured | Observed Effect of this compound | Reference |

|---|---|---|---|

| In Vitro (IL-1β-stimulated mouse chondrocytes) | mRNA Expression | Significantly inhibited the expression of iNOS, TNF-α, IL-6, MMP-3, and MMP-13. | [1] |

| Protein Expression | Inhibited the degradation of Collagen-II and suppressed expression of MMP-13. | [1] | |

| NF-κB Activation | Significantly suppressed the phosphorylation of p65 and degradation of IκBα. | [1] | |

| In Vivo (DMM-induced OA mice model) | Articular Cartilage Damage | Decreased articular cartilage damage. | [1] |

| | OARSI Score | Reduced Osteoarthritis Research Society International (OARSI) score. |[1] |

Experimental Protocols

The following methodologies were employed to elucidate the pharmacological properties of this compound in the context of osteoarthritis.[1]

In Vitro Model: IL-1β-Induced Chondrocyte Inflammation

-

Cell Culture: Primary chondrocytes were isolated from mice and cultured. To establish an in vitro OA model, these cells were stimulated with Interleukin-1 beta (IL-1β).[1]

-

Gene Expression Analysis (PCR): The mRNA expression levels of key inflammatory and catabolic markers (MMP-13, MMP-3, TNF-α, IL-6, iNOS) were quantified using Polymerase Chain Reaction (PCR) following treatment with this compound.[1]

-

Protein Expression Analysis (Western Blot): Protein levels of Collagen-II, MMP-13, total p65, phosphorylated-p65 (p-p65), and IκBα were detected by Western blot analysis to assess the impact of this compound on cartilage matrix components and NF-κB pathway proteins.[1]

-

Immunofluorescence: The expression and localization of Collagen-II within the chondrocytes were visualized using immunofluorescence techniques to confirm the protective effect on the cartilage matrix.[1]

Caption: Experimental workflow for in vitro analysis of this compound.

In Vivo Model: DMM-Induced Osteoarthritis in Mice

-

Animal Model: An osteoarthritis model was established in mice via destabilization of the medial meniscus (DMM).[1]

-

Treatment: Mice in the treatment group received this compound.

-

Histological Analysis: The preventive effect of the compound on OA progression was evaluated through histological analysis of the joint cartilage to assess damage.[1]

-

Micro-CT Analysis: Micro-computed tomography (micro-CT) was used to observe and quantify structural changes in the articular cartilage and subchondral bone.[1]

Conclusion and Future Directions

The current body of evidence strongly supports the therapeutic potential of this compound for osteoarthritis.[1] Its clear mechanism of action, involving the targeted inhibition of the NF-κB pathway, provides a solid foundation for its development as a chondroprotective and anti-inflammatory agent.[1]

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to optimize dosing and delivery.

-

Safety and Toxicology: A comprehensive toxicological profile is required to establish its safety for potential clinical use.

-

Efficacy in Other Inflammatory Conditions: Given its potent NF-κB inhibitory activity, its therapeutic potential in other inflammatory diseases warrants investigation.

-

Structure-Activity Relationship (SAR) Studies: Investigating related analogs could lead to the development of even more potent and specific inhibitors of the NF-κB pathway.

References

Tenacissoside G: A Potent Inhibitor of the NF-κB Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tenacissoside G, a C21 steroidal glycoside isolated from Marsdenia tenacissima, has emerged as a promising natural compound with significant anti-inflammatory properties. This technical guide delves into the molecular mechanisms underlying the therapeutic potential of this compound, with a specific focus on its well-documented role in the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Through a comprehensive review of preclinical studies, this document provides a detailed overview of the quantitative effects of this compound on key inflammatory mediators, outlines the experimental protocols for assessing its bioactivity, and visualizes the intricate signaling cascades and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic applications of this compound for inflammatory and degenerative diseases.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide array of chronic diseases, including osteoarthritis, rheumatoid arthritis, and neurodegenerative disorders. The NF-κB signaling pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Consequently, the inhibition of this pathway represents a key therapeutic strategy for the management of inflammatory conditions.

This compound has been identified as a potent anti-inflammatory agent. Recent studies have demonstrated its ability to mitigate inflammation by directly targeting components of the NF-κB pathway. This guide provides a detailed examination of the scientific evidence supporting the role of this compound as an NF-κB inhibitor.

Mechanism of Action: Inhibition of the NF-κB Pathway

This compound exerts its anti-inflammatory effects by intervening at critical steps within the NF-κB signaling cascade. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as interleukin-1β (IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of a host of pro-inflammatory genes.

Preclinical research has shown that this compound can effectively suppress the activation of the NF-κB pathway.[1] Specifically, treatment with this compound has been observed to inhibit the phosphorylation of the p65 subunit and prevent the degradation of IκBα in IL-1β-stimulated primary mouse chondrocytes.[1] This action effectively blocks the nuclear translocation of NF-κB and the subsequent expression of its target genes.

Quantitative Analysis of Anti-inflammatory Effects

The inhibitory effects of this compound on the production of key inflammatory mediators have been quantified in several studies. The following tables summarize the dose-dependent effects of this compound on various markers in IL-1β-stimulated primary mouse chondrocytes.

Table 1: Effect of this compound on the Expression of Pro-inflammatory and Matrix-Degrading Genes

| Target Gene | This compound Concentration | Fold Change vs. IL-1β Control |

| iNOS | 10 µM | Significantly Decreased |

| 20 µM | Significantly Decreased | |

| TNF-α | 10 µM | Significantly Decreased |

| 20 µM | Significantly Decreased | |

| IL-6 | 10 µM | Significantly Decreased |

| 20 µM | Significantly Decreased | |

| MMP-3 | 10 µM | Significantly Decreased |

| 20 µM | Significantly Decreased | |

| MMP-13 | 10 µM | Significantly Decreased |

| 20 µM | Significantly Decreased |

Data derived from studies on IL-1β-stimulated primary mouse chondrocytes.[1]

Table 2: Effect of this compound on NF-κB Pathway Proteins

| Protein | This compound Concentration | Relative Protein Expression vs. IL-1β Control |

| p-p65 | 10 µM | Significantly Decreased |

| 20 µM | Significantly Decreased | |

| IκBα | 10 µM | Significantly Increased |

| 20 µM | Significantly Increased | |

| Collagen-II | 10 µM | Significantly Increased |

| 20 µM | Significantly Increased |

Data derived from Western blot analysis in IL-1β-stimulated primary mouse chondrocytes.[1]

Experimental Protocols

This section provides a detailed methodology for key experiments used to evaluate the inhibitory effects of this compound on the NF-κB pathway.

Cell Culture and Treatment

-

Cell Line: Primary mouse chondrocytes.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Chondrocytes are pre-treated with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 2 hours, followed by stimulation with 10 ng/mL of IL-1β for 24 hours.

RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)

-

RNA Isolation: Total RNA is extracted from the treated chondrocytes using a TRIzol reagent according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: RT-qPCR is performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes (iNOS, TNF-α, IL-6, MMP-3, MMP-13) is calculated using the 2-ΔΔCt method, with GAPDH serving as the internal control.

Western Blot Analysis

-

Protein Extraction: Total protein is extracted from the treated cells using RIPA lysis buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-p65, p65, IκBα, Collagen-II, and β-actin overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for inflammatory diseases through its potent inhibition of the NF-κB signaling pathway. The preclinical data robustly support its ability to suppress the expression of key pro-inflammatory cytokines and matrix-degrading enzymes. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and related compounds.

Future research should focus on in vivo studies to confirm the efficacy and safety of this compound in animal models of inflammatory diseases. Furthermore, elucidation of the precise molecular interactions between this compound and the components of the NF-κB pathway will be crucial for optimizing its therapeutic potential. The development of novel drug delivery systems could also enhance its bioavailability and targeted action. Continued exploration of this compound holds promise for the development of new and effective treatments for a range of debilitating inflammatory disorders.

References

In Vitro Anti-inflammatory Effects of Tenacissoside G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of Tenacissoside G, a flavonoid isolated from Marsdenia tenacissima. The document summarizes the current understanding of its mechanism of action, presents key quantitative data from relevant studies, and offers detailed experimental protocols for the assays cited.

Core Findings: this compound as an Anti-inflammatory Agent

This compound has demonstrated significant anti-inflammatory effects in in vitro models, primarily in studies involving interleukin-1β (IL-1β)-stimulated primary mouse chondrocytes. The compound effectively mitigates the inflammatory response by inhibiting the production of key inflammatory mediators and modulating crucial signaling pathways.

Mechanism of Action

The anti-inflammatory activity of this compound is primarily attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1] In inflammatory conditions, the activation of the NF-κB pathway leads to the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of p65 and IκBα, key steps in the activation of this pathway.[1] While not explicitly detailed for this compound in the available literature, related compounds and general inflammatory responses in chondrocytes also involve the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which often cross-talks with the NF-κB pathway. The MAPK cascade, involving kinases such as p38, JNK, and ERK, plays a crucial role in regulating the expression of inflammatory mediators.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory markers in IL-1β-stimulated primary mouse chondrocytes.

Table 1: Effect of this compound on the Expression of Pro-inflammatory Genes

| Gene | Treatment | Concentration | Fold Change vs. IL-1β Control |

| iNOS | This compound | 10 µM | Significantly Decreased |

| This compound | 20 µM | Significantly Decreased | |

| TNF-α | This compound | 10 µM | Significantly Decreased |

| This compound | 20 µM | Significantly Decreased | |

| IL-6 | This compound | 10 µM | Significantly Decreased |

| This compound | 20 µM | Significantly Decreased | |

| MMP-3 | This compound | 10 µM | Significantly Decreased |

| This compound | 20 µM | Significantly Decreased | |

| MMP-13 | This compound | 10 µM | Significantly Decreased |

| This compound | 20 µM | Significantly Decreased |

Note: The term "Significantly Decreased" is used as the precise quantitative fold changes were not available in the provided abstracts. The data is based on the findings reported by Cui et al. (2023).[1]

Table 2: Effect of this compound on NF-κB Pathway Protein Expression

| Protein | Treatment | Concentration | Relative Protein Level vs. IL-1β Control |

| p-p65/p65 | This compound | 10 µM | Significantly Decreased |

| This compound | 20 µM | Significantly Decreased | |

| IκBα | This compound | 10 µM | Significantly Increased (Inhibition of degradation) |

| This compound | 20 µM | Significantly Increased (Inhibition of degradation) |

Note: The term "Significantly Decreased/Increased" is used as the precise quantitative values were not available in the provided abstracts. The data is based on the findings reported by Cui et al. (2023).[1]

Experimental Protocols

The following are detailed, representative protocols for the key in vitro experiments used to assess the anti-inflammatory effects of this compound. These protocols are based on standard methodologies and may require optimization for specific laboratory conditions.

Cell Culture and Treatment

-

Cell Line: Primary mouse chondrocytes or a suitable chondrocyte cell line (e.g., ATDC5).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol:

-

Seed chondrocytes in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability and NO assays).

-

Allow cells to adhere and reach 70-80% confluency.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 20 µM) for 2 hours.

-

Stimulate the cells with IL-1β (e.g., 10 ng/mL) for the desired time period (e.g., 24 hours for gene and protein expression).

-

A vehicle control (DMSO) and an IL-1β only control should be included.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: Measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

-

Incubate the mixture at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

-

Cytokine Measurement (ELISA)

-

Principle: A quantitative immunoassay to measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

Procedure:

-

Use commercially available ELISA kits for mouse TNF-α and IL-6.

-

Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, incubation with detection antibody, addition of streptavidin-HRP, and development with a substrate solution (e.g., TMB).

-

Measure the absorbance at the appropriate wavelength (typically 450 nm).

-

Calculate the cytokine concentrations based on the standard curve.

-

Gene Expression Analysis (RT-qPCR)

-

Principle: Measures the relative mRNA levels of target genes (e.g., iNOS, TNF-α, IL-6, MMP-3, MMP-13).

-

Procedure:

-

RNA Extraction: Isolate total RNA from treated chondrocytes using a suitable kit (e.g., TRIzol reagent or a column-based kit).

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using a qPCR instrument and a SYBR Green-based master mix.

-

Primer Sequences (Representative for mouse):

-

iNOS Forward: 5'-GTTCTCAGCCCAACAATACAAGA-3'

-

iNOS Reverse: 5'-GTGGACGGGTCGATGTCAC-3'

-

TNF-α Forward: 5'-CCCTCACACTCAGATCATCTTCT-3'

-

TNF-α Reverse: 5'-GCTACGACGTGGGCTACAG-3'

-

IL-6 Forward: 5'-TAGTCCTTCCTACCCCAATTTCC-3'

-

IL-6 Reverse: 5'-TTGGTCCTTAGCCACTCCTTC-3'

-

MMP-3 Forward: 5'-ACTTGTCTCGGTTCCCATTTG-3'

-

MMP-3 Reverse: 5'-GGTGCTGACTGCATCAAAGA-3'

-

MMP-13 Forward: 5'-CTTGTTGCTGCCCATGAG-3'

-

MMP-13 Reverse: 5'-GCAATGCATCCCAGAGTTG-3'

-

GAPDH Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'

-

GAPDH Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'

-

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, with GAPDH as the housekeeping gene.

-

Western Blot Analysis

-

Principle: Detects and quantifies the expression of specific proteins (e.g., p-p65, p65, IκBα).

-

Procedure:

-

Protein Extraction: Lyse the treated chondrocytes in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

-

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory effects of this compound and a typical experimental workflow.

References

Tenacissoside G: A Potential Disease-Modifying Therapeutic for Osteoarthritis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a debilitating degenerative joint disease characterized by the progressive breakdown of articular cartilage, subchondral bone remodeling, and synovial inflammation.[1] Current therapeutic strategies primarily focus on alleviating symptoms such as pain and inflammation, with no approved treatments capable of halting or reversing the underlying disease progression. Natural compounds have emerged as a promising avenue for the development of novel disease-modifying osteoarthritis drugs (DMOADs). Tenacissoside G, a flavonoid isolated from the roots of Marsdenia tenacissima, has demonstrated significant anti-inflammatory effects and is being investigated as a potential therapeutic agent for OA.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by preclinical data, and detailed experimental protocols for its investigation.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

Preclinical studies have elucidated that this compound exerts its chondroprotective effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In the pathogenesis of OA, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) play a central role in activating the NF-κB cascade in chondrocytes.[2] This activation leads to the transcription of various catabolic and inflammatory genes, including matrix metalloproteinases (MMPs), inducible nitric oxide synthase (iNOS), and other cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] These molecules collectively contribute to the degradation of the extracellular matrix (ECM), chondrocyte apoptosis, and the perpetuation of an inflammatory microenvironment within the joint.

This compound has been shown to significantly suppress the IL-1β-stimulated activation of NF-κB in chondrocytes.[1] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα).[1] By stabilizing IκBα, this compound effectively sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transactivation of target genes.[1]

While the primary identified mechanism involves the NF-κB pathway, it is plausible that this compound may also modulate other interconnected signaling cascades implicated in OA pathogenesis, such as the PI3K/Akt pathway, which is known to have crosstalk with NF-κB signaling.[3][4] However, direct evidence for the effect of this compound on the PI3K/Akt pathway in the context of osteoarthritis is currently lacking.

Data Presentation

In Vitro Efficacy: Inhibition of Inflammatory and Catabolic Mediators

This compound has demonstrated a dose-dependent inhibitory effect on the expression of key inflammatory and catabolic mediators in IL-1β-stimulated primary mouse chondrocytes.[1]

Disclaimer: The following table provides an illustrative structure for quantitative data. Specific values for this compound are not publicly available in the reviewed literature and would need to be obtained from the full-text publication.

| Target Gene | Treatment Group | Concentration | Fold Change vs. IL-1β Control | p-value |

| iNOS | IL-1β | 10 ng/mL | 1.0 | <0.05 |

| IL-1β + this compound | Low Dose | Data not available | <0.05 | |

| IL-1β + this compound | High Dose | Data not available | <0.05 | |

| TNF-α | IL-1β | 10 ng/mL | 1.0 | <0.05 |

| IL-1β + this compound | Low Dose | Data not available | <0.05 | |

| IL-1β + this compound | High Dose | Data not available | <0.05 | |

| IL-6 | IL-1β | 10 ng/mL | 1.0 | <0.05 |

| IL-1β + this compound | Low Dose | Data not available | <0.05 | |

| IL-1β + this compound | High Dose | Data not available | <0.05 | |

| MMP-3 | IL-1β | 10 ng/mL | 1.0 | <0.05 |

| IL-1β + this compound | Low Dose | Data not available | <0.05 | |

| IL-1β + this compound | High Dose | Data not available | <0.05 | |

| MMP-13 | IL-1β | 10 ng/mL | 1.0 | <0.05 |

| IL-1β + this compound | Low Dose | Data not available | <0.05 | |

| IL-1β + this compound | High Dose | Data not available | <0.05 |

In Vitro Efficacy: Protection of Extracellular Matrix

This compound has been shown to prevent the degradation of Collagen-II, a critical component of the cartilage ECM, in IL-1β-stimulated chondrocytes.[1]

Disclaimer: The following table provides an illustrative structure for quantitative data. Specific values for this compound are not publicly available in the reviewed literature and would need to be obtained from the full-text publication.

| Target Protein | Treatment Group | Concentration | Relative Protein Expression (vs. Control) | p-value |

| Collagen-II | Control | - | 1.0 | - |

| IL-1β | 10 ng/mL | Data not available | <0.05 | |

| IL-1β + this compound | Low Dose | Data not available | <0.05 | |

| IL-1β + this compound | High Dose | Data not available | <0.05 | |

| MMP-13 | Control | - | Data not available | - |

| IL-1β | 10 ng/mL | Data not available | <0.05 | |

| IL-1β + this compound | Low Dose | Data not available | <0.05 | |

| IL-1β + this compound | High Dose | Data not available | <0.05 |

In Vivo Efficacy: Amelioration of Cartilage Degradation

In a surgical destabilization of the medial meniscus (DMM) mouse model of OA, this compound treatment led to a reduction in articular cartilage damage as assessed by the Osteoarthritis Research Society International (OARSI) score.[1]

Disclaimer: The following table provides an illustrative structure for quantitative data. Specific values for this compound are not publicly available in the reviewed literature and would need to be obtained from the full-text publication.

| Treatment Group | OARSI Score (Mean ± SD) | p-value (vs. DMM Control) |

| Sham | Data not available | - |

| DMM Control | Data not available | - |

| DMM + this compound (Low Dose) | Data not available | <0.05 |

| DMM + this compound (High Dose) | Data not available | <0.05 |

Experimental Protocols

In Vitro Model: IL-1β-Induced Chondrocyte Inflammation

-

Cell Culture: Primary mouse chondrocytes are isolated from the articular cartilage of neonatal mice and cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Treatment: Chondrocytes are pre-treated with varying concentrations of this compound for 2 hours before stimulation with 10 ng/mL of recombinant mouse IL-1β for 24 hours.

-

Gene Expression Analysis (RT-qPCR): Total RNA is extracted from chondrocytes using a suitable kit. cDNA is synthesized, and quantitative real-time PCR is performed to measure the mRNA expression levels of iNOS, TNF-α, IL-6, MMP-3, and MMP-13. Gene expression is normalized to a housekeeping gene such as GAPDH.

-

Protein Expression Analysis (Western Blot): Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against Collagen-II, MMP-13, p65, phospho-p65 (Ser536), and IκBα. After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence detection system.

-

Immunofluorescence: Chondrocytes are cultured on glass coverslips. After treatment, the cells are fixed, permeabilized, and blocked. The cells are then incubated with a primary antibody against Collagen-II, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI. Images are captured using a fluorescence microscope.

In Vivo Model: Destabilization of the Medial Meniscus (DMM) in Mice

-

Animal Model: Osteoarthritis is surgically induced in 10-12 week old male C57BL/6 mice by transection of the medial meniscotibial ligament of the right knee joint, leading to destabilization of the medial meniscus (DMM). A sham operation is performed on the contralateral knee.[5]

-

Treatment: Following surgery, mice are randomly assigned to treatment groups and receive daily intraperitoneal injections of this compound at different dosages or vehicle control for a period of 8 weeks.

-

Histological Analysis: At the end of the treatment period, the mice are euthanized, and the knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sagittal sections of the joint are stained with Safranin O and Fast Green. The severity of cartilage degradation is assessed using the OARSI scoring system.[6]

-

Micro-Computed Tomography (Micro-CT) Analysis: The harvested knee joints are scanned using a high-resolution micro-CT system to evaluate changes in the subchondral bone architecture. Parameters such as bone volume fraction (BV/TV), trabecular thickness (Tb.Th), and trabecular number (Tb.N) are quantified.

Visualizations

Caption: this compound inhibits the IL-1β-induced NF-κB signaling pathway in chondrocytes.

Caption: Experimental workflow for evaluating this compound in osteoarthritis models.

Conclusion

This compound presents a promising therapeutic candidate for osteoarthritis by directly targeting the pro-inflammatory NF-κB signaling pathway, thereby mitigating cartilage degradation and inflammation. The preclinical in vitro and in vivo data, although preliminary, strongly support its potential as a disease-modifying agent. Further research is warranted to fully elucidate its dose-dependent efficacy, long-term safety profile, and the potential involvement of other signaling pathways. The experimental protocols and methodologies outlined in this guide provide a robust framework for future investigations into this compound and other novel compounds for the treatment of osteoarthritis.

References

- 1. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Glycyrrhizin inhibits osteoarthritis development through suppressing the PI3K/AKT/NF-κB signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibiting the PI3K/AKT/NF-κB signal pathway with nobiletin for attenuating the development of osteoarthritis: in vitro and in vivo studies - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. Modelling osteoarthritis in mice via surgical destabilization of the medial meniscus with or without a stereomicroscope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histopathological analyses of murine menisci: implications for joint aging and osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

Tenacissoside G: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside G is a C21 steroidal glycoside isolated from the stems of Marsdenia tenacissima, a plant used in traditional medicine.[1] Emerging research has highlighted its potential therapeutic applications, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and significant biological activities of this compound, with a focus on its molecular mechanisms of action. Detailed experimental protocols and quantitative data are presented to support further research and development.

Chemical Structure and Properties

This compound is a complex natural product with the molecular formula C42H64O14 and a molecular weight of 792.95 g/mol .[1] Its structure is characterized by a C21 steroid aglycone core linked to a trisaccharide chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C42H64O14 | [1] |

| Molecular Weight | 792.95 g/mol | [1] |

| CAS Number | 191729-43-8 | [1] |

| Appearance | White to off-white solid | MedChemExpress |

| Solubility | Soluble in DMSO | MedChemExpress |

Biological Activities and Pharmacological Properties

This compound has demonstrated significant biological activities, primarily in the areas of cancer chemotherapy resistance and inflammation.

Reversal of Paclitaxel (B517696) Resistance in Ovarian Cancer

A key pharmacological property of this compound is its ability to reverse multidrug resistance (MDR) in cancer cells, particularly to the chemotherapeutic agent paclitaxel.[2] Studies have shown that this compound can resensitize paclitaxel-resistant ovarian cancer cells (A2780/T) to the cytotoxic effects of paclitaxel.[2]

Table 2: In Vitro Efficacy of this compound in Paclitaxel-Resistant Ovarian Cancer Cells (A2780/T)

| Parameter | Condition | Result | Reference |

| IC50 of Paclitaxel | A2780/T cells | Not explicitly quantified in the abstract | [2] |

| Reversal Fold | This compound + Paclitaxel | Not explicitly quantified in the abstract | [2] |

| Effect on Cell Proliferation | A2780/T cells | Inhibition | [2] |

| Effect on Apoptosis | A2780/T cells | Induction | [2] |

| Effect on Cell Migration | A2780/T cells | Inhibition | [2] |

The mechanism underlying this resistance reversal involves the inhibition of the Src/PTN/P-gp signaling axis.[2] this compound has been shown to inhibit the expression and phosphorylation of Src kinase, which in turn downregulates the expression and activity of P-glycoprotein (P-gp), a major drug efflux pump responsible for MDR.[2]

References

Tenacissoside G: A Potential Modulator of Chondrocyte Gene Expression in Osteoarthritis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Tenacissoside G on chondrocyte gene expression, with a particular focus on its potential therapeutic role in osteoarthritis (OA). Drawing from preclinical in vitro and in vivo studies, this document details the molecular mechanisms, experimental protocols, and key signaling pathways involved in the action of this compound.

Executive Summary

Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. At the cellular level, this involves a shift in chondrocyte activity towards a catabolic state, driven by pro-inflammatory cytokines such as Interleukin-1β (IL-1β). This leads to the upregulation of matrix-degrading enzymes and inflammatory mediators, and the downregulation of essential extracellular matrix components. This compound, a flavonoid isolated from Marsdenia tenacissima, has emerged as a promising natural compound that can counteract these pathological changes. In vitro studies have demonstrated that this compound significantly inhibits the expression of key genes implicated in OA pathogenesis and protects against the degradation of type II collagen, primarily through the suppression of the NF-κB signaling pathway.[1]

Data Presentation: Effect of this compound on Chondrocyte Gene Expression

The following tables summarize the observed effects of this compound on the gene and protein expression of key catabolic and inflammatory markers in primary mouse chondrocytes stimulated with IL-1β.

Table 1: Effect of this compound on mRNA Expression of Catabolic and Inflammatory Genes

| Gene Target | Gene Function | Observed Effect of this compound in IL-1β Stimulated Chondrocytes |

| MMP-3 | Matrix Metalloproteinase-3; degrades collagen, proteoglycans, and other matrix proteins. | Significant Inhibition |

| MMP-13 | Matrix Metalloproteinase-13 (Collagenase-3); specifically degrades type II collagen. | Significant Inhibition |

| iNOS | Inducible Nitric Oxide Synthase; produces nitric oxide, a pro-inflammatory mediator. | Significant Inhibition |

| TNF-α | Tumor Necrosis Factor-alpha; a key pro-inflammatory cytokine. | Significant Inhibition |

| IL-6 | Interleukin-6; a pro-inflammatory cytokine involved in cartilage degradation. | Significant Inhibition |

Data synthesized from in vitro studies on IL-1β-induced primary mouse chondrocytes.[1]

Table 2: Effect of this compound on Protein Expression and Extracellular Matrix Components

| Protein/Matrix Component | Function | Observed Effect of this compound in IL-1β Stimulated Chondrocytes |

| MMP-13 | Matrix Metalloproteinase-13 (Collagenase-3); degrades type II collagen. | Significant Inhibition |

| Collagen-II | The primary structural protein of articular cartilage. | Protection from Degradation |

| p-p65 | Phosphorylated p65; the activated form of a key NF-κB subunit that translocates to the nucleus. | Significant Suppression |

| IκBα | Inhibitor of kappa B alpha; sequesters NF-κB in the cytoplasm. | Inhibition of Degradation |

Data synthesized from in vitro studies on IL-1β-induced primary mouse chondrocytes.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on chondrocytes.

In Vitro Model of Osteoarthritis

An in vitro model of OA was established using primary mouse chondrocytes stimulated with IL-1β to mimic the inflammatory conditions of the disease.[1]

-

Cell Isolation and Culture:

-

Articular cartilage is harvested from the femoral condyles and tibial plateaus of neonatal mice.

-

The cartilage is minced and subjected to enzymatic digestion, typically with 0.25% trypsin-EDTA followed by 0.1% collagenase II, to isolate chondrocytes.

-

Isolated chondrocytes are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are passaged upon reaching 80-90% confluency, with passage 2 or 3 cells typically used for experiments.

-

-

IL-1β Stimulation and this compound Treatment:

-

Chondrocytes are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere.

-

The culture medium is then replaced with serum-free medium for a period of synchronization (e.g., 12-24 hours).

-

Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 2 hours).

-

Following pre-treatment, chondrocytes are stimulated with IL-1β (typically 10 ng/mL) for a defined period (e.g., 24-48 hours) to induce an inflammatory and catabolic response. A control group without IL-1β or this compound treatment and a group with only IL-1β are included.

-

Gene Expression Analysis by Real-Time PCR

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the treated chondrocytes using a commercial RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

Quantitative Real-Time PCR (qPCR):

-

qPCR is performed using a SYBR Green-based master mix on a real-time PCR system.

-

Specific primers for the target genes (MMP-3, MMP-13, iNOS, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH) are used.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Relative gene expression is calculated using the 2-ΔΔCt method, with the data normalized to the housekeeping gene.

-

Protein Expression Analysis by Western Blot

-

Protein Extraction:

-

Total protein is extracted from treated chondrocytes using a lysis buffer (e.g., RIPA buffer) containing a protease and phosphatase inhibitor cocktail.

-

The protein concentration of the lysates is determined using a protein assay kit (e.g., BCA assay).

-

-

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for Collagen-II, MMP-13, p65, phospho-p65 (p-p65), IκBα, and a loading control (e.g., β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

-

Visualization of Pathways and Workflows

Signaling Pathway of this compound in Chondrocytes

The primary mechanism by which this compound exerts its protective effects on chondrocytes is through the inhibition of the NF-κB signaling pathway.[1]

Caption: NF-κB signaling pathway inhibition by this compound.

Experimental Workflow for In Vitro Analysis

The following diagram outlines the typical workflow for assessing the impact of this compound on IL-1β-stimulated chondrocytes.

Caption: In vitro experimental workflow for this compound evaluation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent inhibitor of the pro-inflammatory and catabolic gene expression program in chondrocytes, primarily through the suppression of the NF-κB signaling pathway.[1] By downregulating key matrix metalloproteinases and inflammatory cytokines while protecting against the degradation of type II collagen, this compound presents a promising candidate for the development of a disease-modifying osteoarthritis drug (DMOAD).

Future research should focus on obtaining more detailed dose-response data, elucidating the precise molecular interactions of this compound with components of the NF-κB pathway, and conducting long-term in vivo studies in larger animal models to assess its efficacy, safety, and pharmacokinetic profile. These steps will be critical for translating the promising preclinical findings into clinical applications for the treatment of osteoarthritis.

References

Unveiling the Pharmacokinetic Profile of Tenacissoside G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the bioavailability and pharmacokinetics of Tenacissoside G, a steroidal glycoside with potential therapeutic applications. The information presented herein is compiled from recent scientific literature, focusing on quantitative data and detailed experimental methodologies to support further research and development efforts.

Pharmacokinetic Parameters of this compound in Rats

The pharmacokinetic profile of this compound has been investigated in Sprague-Dawley rats following both intravenous (IV) and oral (PO) administration. The key pharmacokinetic parameters are summarized in the tables below. These data provide insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound.

Table 1: Pharmacokinetic Parameters of this compound after Intravenous (IV) Administration in Rats (1 mg/kg)

| Parameter | Symbol | Value (Mean ± SD) | Unit |

| Area Under the Curve (0-t) | AUC(0-t) | 1589.6 ± 312.5 | ng/mLh |

| Area Under the Curve (0-∞) | AUC(0-inf) | 1645.3 ± 320.1 | ng/mLh |

| Elimination Half-life | t1/2 | 2.8 ± 0.6 | h |

| Clearance | CL | 0.61 ± 0.12 | L/h/kg |

| Volume of Distribution | Vd | 2.5 ± 0.5 | L/kg |

| Mean Residence Time (0-t) | MRT(0-t) | 2.5 ± 0.4 | h |

Table 2: Pharmacokinetic Parameters of this compound after Oral (PO) Administration in Rats (5 mg/kg)

| Parameter | Symbol | Value (Mean ± SD) | Unit |

| Maximum Concentration | Cmax | 185.3 ± 45.2 | ng/mL |

| Time to Maximum Concentration | Tmax | 1.5 ± 0.5 | h |

| Area Under the Curve (0-t) | AUC(0-t) | 1885.7 ± 410.3 | ng/mLh |

| Area Under the Curve (0-∞) | AUC(0-inf) | 1920.4 ± 425.7 | ng/mLh |

| Elimination Half-life | t1/2 | 3.1 ± 0.7 | h |

| Mean Residence Time (0-t) | MRT(0-t) | 4.2 ± 0.8 | h |

Oral Bioavailability: The absolute oral bioavailability (F) of this compound in rats was determined to be 22.9% [1]. This moderate bioavailability suggests that a significant portion of the orally administered dose reaches the systemic circulation.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of this compound.

Animal Model and Dosing

-

Species: Sprague-Dawley rats.

-

Groups:

-

Intravenous (IV) administration group.

-

Oral (PO) administration group.

-

-

Dosing:

-

IV group: 1 mg/kg this compound administered via the tail vein.

-

PO group: 5 mg/kg this compound administered via oral gavage.

-

Sample Collection and Preparation

-

Biological Matrix: Blood samples were collected from the tail vein at predetermined time points post-dosing.

-

Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Extraction: A liquid-liquid extraction method was employed to isolate this compound from the plasma matrix prior to analysis.

Analytical Method

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was used for the quantification of this compound in rat plasma.

-

Instrumentation: UPLC system coupled with a triple quadrupole mass spectrometer.

-

Column: A suitable reversed-phase column was used for chromatographic separation.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (containing a modifier like formic acid) was typically used.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's characteristics.

-

Detection: Multiple Reaction Monitoring (MRM) was used for sensitive and selective detection of this compound and its internal standard.

Visualizations: Workflows and Signaling Pathways

To further elucidate the processes involved in the pharmacokinetic and pharmacodynamic evaluation of this compound, the following diagrams are provided.

Experimental workflow for the pharmacokinetic study of this compound.

Based on the metabolism of structurally similar steroidal glycosides, a putative metabolic pathway for this compound is proposed. This involves Phase I metabolism primarily mediated by cytochrome P450 enzymes in the liver, followed by Phase II conjugation reactions. Additionally, the efflux transporter P-glycoprotein (P-gp) may play a role in limiting its absorption and promoting its excretion.

Putative metabolic pathway of this compound.

Recent research has also indicated that this compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is crucial in the cellular response to inflammatory stimuli.

Inhibition of the NF-κB signaling pathway by this compound.

References

Unveiling the Anti-Inflammatory Potential of Marsdenia tenacissima: An Ethnobotanical and Mechanistic Exploration

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Marsdenia tenacissima (Roxb.) Wight & Arn., a perennial climbing shrub with a rich history in traditional medicine, particularly in Ayurveda and Chinese folk medicine, has long been utilized for its therapeutic properties against a spectrum of ailments, including those of an inflammatory nature. This technical guide provides a comprehensive overview of the ethnobotanical applications of Marsdenia tenacissima for inflammation, delving into its phytochemical constituents and the scientific validation of its anti-inflammatory effects through contemporary in vitro and in vivo studies. The document further elucidates the molecular mechanisms underpinning its anti-inflammatory activity, with a focus on key signaling pathways. Detailed experimental protocols for the principal assays cited are provided to facilitate further research and development in this promising area of natural product-based therapeutics.

Ethnobotanical Heritage: Traditional Applications in Inflammatory Conditions

Historically, various parts of Marsdenia tenacissima have been employed in traditional medicine systems to alleviate conditions with an inflammatory component. In Ayurvedic medicine, it is known as "Murva" and is used in the treatment of rheumatism, a condition characterized by joint inflammation.[1][2] Chinese folk medicine utilizes the stems of the plant, known as “Tong-guang-san” or “Tong-guang-teng,” for treating asthma, tracheitis, and rheumatism.[2] These traditional uses, passed down through generations, have provided the impetus for modern scientific investigation into the plant's anti-inflammatory properties.

Phytochemical Landscape: The Bioactive Constituents

The therapeutic effects of Marsdenia tenacissima are attributed to its complex array of phytochemicals. The primary bioactive compounds identified are C21 steroidal glycosides, which are abundant in the stems.[2] In addition to these, the plant is a rich source of flavonoids, phenolic compounds, and various organic acids.[3] These classes of compounds are well-documented for their anti-inflammatory and antioxidant activities, suggesting a synergistic contribution to the overall therapeutic effect of the plant extracts.

Scientific Validation: In Vitro Anti-Inflammatory Activity

A growing body of scientific evidence from in vitro studies substantiates the traditional claims of Marsdenia tenacissima's anti-inflammatory efficacy. These studies have employed a range of assays to evaluate the effects of its extracts and isolated compounds on key inflammatory mediators and cellular processes.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several studies have demonstrated the potent inhibitory effects of Marsdenia tenacissima extracts and its isolated C21 steroidal glycosides on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4] For instance, the isolated compounds marstenacisside F1 and F2 exhibited significant dose-dependent inhibition of NO production.[4]

Membrane Stabilization and Inhibition of Hemolysis

The ability of a substance to stabilize red blood cell membranes when challenged with heat or hypotonic solutions is an indicator of its anti-inflammatory potential, as it reflects the stabilization of lysosomal membranes. Methanolic extracts of Marsdenia tenacissima have shown significant, concentration-dependent inhibition of both heat-induced and hypotonicity-induced hemolysis of human red blood cells, comparable to the standard anti-inflammatory drug, diclofenac (B195802) sodium.[1]

Quantitative Summary of In Vitro Anti-Inflammatory Activities

The following tables summarize the quantitative data from key in vitro studies on the anti-inflammatory effects of Marsdenia tenacissima extracts and its isolated compounds.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages by Compounds from Marsdenia tenacissima

| Compound | Concentration (µM) | % NO Inhibition (Mean ± SD) |

| Marstenacisside F1 | 40 | 48.19 ± 4.14 |

| Marstenacisside F2 | 40 | 70.33 ± 5.39 |

| L-NMMA (Positive Control) | 40 | 68.03 ± 0.72 |

| Data sourced from[4] |

Table 2: Inhibition of Heat-Induced and Hypotonicity-Induced Hemolysis by Methanolic Extract of Marsdenia tenacissima (MEMT)

| Assay | Extract Concentration (µg/mL) | % Inhibition (Mean ± SD) |

| Heat-Induced Hemolysis | 1000 | 58.7 ± 0.61 |

| Hypotonicity-Induced Hemolysis | 1000 | 77.65 ± 0.29 |

| Diclofenac Sodium (Standard) | 200 | 76.5 ± 0.78 (Heat-Induced) |

| Data sourced from[1] |

In Vivo Corroboration of Anti-Inflammatory Efficacy

The anti-inflammatory properties of Marsdenia tenacissima observed in vitro have been further validated in preclinical in vivo models of inflammation.

Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used acute inflammation model. Ethanolic extracts of Marsdenia tenacissima have demonstrated a significant, dose-dependent reduction in paw edema in rats.[4] This effect is attributed to the inhibition of the release of inflammatory mediators such as histamine, serotonin, and prostaglandins.

Cotton Pellet-Induced Granuloma

The cotton pellet-induced granuloma model is used to assess the effect of substances on the proliferative phase of inflammation. Treatment with ethanolic extracts of Marsdenia tenacissima resulted in a significant reduction in the weight of granuloma tissue in rats, indicating its anti-proliferative and anti-inflammatory effects in a chronic inflammation model.[4]

Quantitative Summary of In Vivo Anti-Inflammatory Activities

The following table presents a summary of the quantitative results from in vivo anti-inflammatory studies.

Table 3: Effect of Ethanolic Extract of Marsdenia tenacissima (MTEE) on Carrageenan-Induced Paw Edema and Cotton Pellet Granuloma in Rats

| In Vivo Model | Treatment Group | Dose (mg/kg) | % Inhibition |

| Carrageenan-Induced Paw Edema | MTEE | 100 | 66 |

| MTEE | 200 | 70 | |

| Cotton Pellet Granuloma | MTEE | 100 | 58.64 |

| MTEE | 200 | 80.91 | |

| Diclofenac (Standard) | 50 | 90.12 | |

| Data sourced from[4] |

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of Marsdenia tenacissima are mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

Inhibition of the NF-κB and p38 MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. A study on Tenacissioside H, a C21 steroidal glycoside isolated from Marsdenia tenacissima, demonstrated its ability to inhibit the activation of both the NF-κB and p38 MAPK pathways in a zebrafish model of LPS-induced inflammation.[5] This inhibition leads to the downstream suppression of pro-inflammatory mediators.

Downregulation of Pro-inflammatory Cytokines and Enzymes

Consistent with the inhibition of key signaling pathways, extracts and compounds from Marsdenia tenacissima have been shown to downregulate the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[5] Furthermore, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of key inflammatory mediators, is also suppressed.[5]

References

Tenacissoside G: A Technical Guide to its Impact on Pro-inflammatory Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G, a steroidal glycoside isolated from Marsdenia tenacissima, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the impact of this compound on the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular signaling pathways. The evidence presented herein positions this compound as a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Pro-inflammatory cytokines, such as TNF-α and IL-6, are central mediators in the inflammatory cascade. Consequently, therapeutic strategies aimed at inhibiting the production or activity of these cytokines have proven effective in managing various inflammatory conditions. This compound has emerged as a natural compound with potent anti-inflammatory effects. Recent studies have indicated that this compound can significantly suppress the expression of TNF-α and IL-6, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This guide serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Quantitative Impact of this compound on Cytokine Production

This compound has been shown to dose-dependently inhibit the production of TNF-α and IL-6 in various cellular models of inflammation. The following tables summarize the key findings from in vitro studies.

Table 1: Effect of this compound on TNF-α Production

| Cell Line/Primary Cells | Stimulant | This compound Concentration | TNF-α Inhibition (%) | Assay Method | Reference |

| Primary Mouse Chondrocytes | IL-1β | Data Not Available | Significantly Inhibited (mRNA) | PCR | [1] |

| Illustrative Data | LPS | 1 µM | ~25% | ELISA | - |

| Illustrative Data | LPS | 10 µM | ~60% | ELISA | - |

| Illustrative Data | LPS | 50 µM | ~90% | ELISA | - |

Table 2: Effect of this compound on IL-6 Production

| Cell Line/Primary Cells | Stimulant | This compound Concentration | IL-6 Inhibition (%) | Assay Method | Reference |

| Primary Mouse Chondrocytes | IL-1β | Data Not Available | Significantly Inhibited (mRNA) | PCR | [1] |

| Illustrative Data | LPS | 1 µM | ~30% | ELISA | - |

| Illustrative Data | LPS | 10 µM | ~65% | ELISA | - |

| Illustrative Data | LPS | 50 µM | ~95% | ELISA | - |

Note: The quantitative data from the primary study on this compound was not available. The illustrative data is based on the qualitative findings and typical dose-response curves observed for similar anti-inflammatory compounds.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the investigation of this compound's effect on cytokine production.

In Vitro Anti-inflammatory Assay in Primary Mouse Chondrocytes

This protocol is based on the methodology described for investigating the effect of this compound on IL-1β-stimulated primary mouse chondrocytes.[1]

3.1.1. Isolation and Culture of Primary Mouse Chondrocytes

-

Euthanize neonatal mice according to approved animal care and use guidelines.

-

Aseptically dissect the femoral and tibial cartilage from the knee joints.

-

Digest the cartilage tissue with 0.25% trypsin-EDTA for 30 minutes at 37°C, followed by digestion with 0.2% collagenase II for 4-6 hours at 37°C.

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension, wash the cell pellet with PBS, and resuspend in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Plate the cells and culture at 37°C in a humidified atmosphere of 5% CO2.

3.1.2. Cell Treatment

-

Seed primary chondrocytes in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with Interleukin-1 beta (IL-1β) at a final concentration of 10 ng/mL for 24 hours to induce an inflammatory response. A vehicle control group (no this compound) and an unstimulated control group should be included.

3.1.3. Measurement of Cytokine mRNA Expression by Real-Time PCR

-

Isolate total RNA from the treated chondrocytes using a suitable RNA extraction kit.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.

3.1.4. Measurement of Cytokine Protein Levels by ELISA

-

Collect the cell culture supernatants after treatment.

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations based on a standard curve.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Cytokine Inhibition